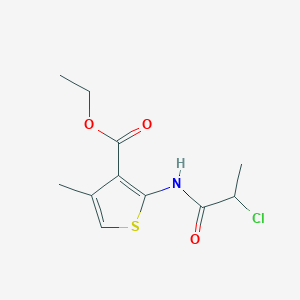
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Descripción general
Descripción
“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1820607-06-4. It has a molecular weight of 272.55 and its IUPAC name is methyl 3-amino-5-bromo-2-thiophenecarboxylate hydrochloride . It is stored at temperatures between 0-5°C and has a purity of 97%. The physical form of this compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is 1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is an off-white solid . It has a molecular weight of 272.55 . The compound is stored at temperatures between 0-5°C .
Aplicaciones Científicas De Investigación
- Application : This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and preparation of thienopyrimidinone analogs .
- Results or Outcomes : The outcomes of these reactions would be the formation of the desired products (4-nitro and 4-aminothienyl ureas, quinazolinocarboline alkaloids, thienopyrimidinone analogs). However, the source does not provide any quantitative data or statistical analyses .
- Application : This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Scientific Field: Organic Chemistry
Scientific Field: Organic Chemistry
- Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters .
- Method of Application : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a specific reagent .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : This compound is used in the formal anti-Markovnikov hydromethylation of alkenes .
- Method of Application : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Scientific Field: Organic Chemistry
Scientific Field: Organic Chemistry
- Application : This compound is used in the total synthesis of quinazolinocarboline alkaloids .
- Method of Application : The exact methods of application or experimental procedures are not specified in the source, but these types of syntheses typically involve reaction of the compound with various reagents under specific conditions .
- Results or Outcomes : The outcome of this reaction would be the formation of the desired product, quinazolinocarboline alkaloids .
- Application : This compound is used in the preparation of thienopyrimidinone analogs .
- Method of Application : The exact methods of application or experimental procedures are not specified in the source, but these types of syntheses typically involve reaction of the compound with various reagents under specific conditions .
- Results or Outcomes : The outcome of this reaction would be the formation of the desired product, thienopyrimidinone analogs .
Scientific Field: Organic Chemistry
Scientific Field: Organic Chemistry
Safety And Hazards
When handling “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVKWQXGICMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




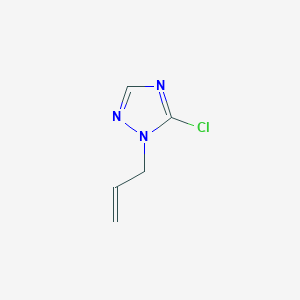
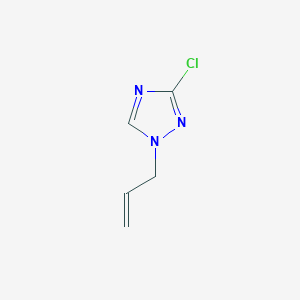

![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
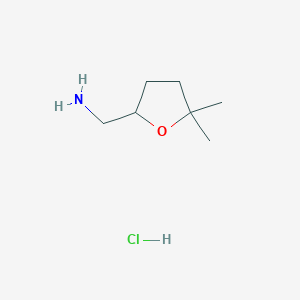

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)
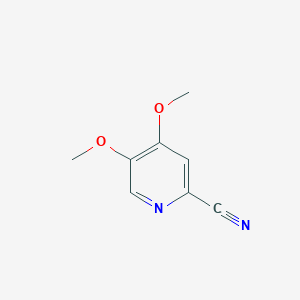



![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
